Chmfl-abl-039

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

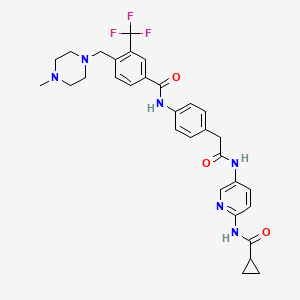

Molecular Formula |

C31H33F3N6O3 |

|---|---|

Molecular Weight |

594.6 g/mol |

IUPAC Name |

N-[4-[2-[[6-(cyclopropanecarbonylamino)-3-pyridinyl]amino]-2-oxoethyl]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C31H33F3N6O3/c1-39-12-14-40(15-13-39)19-23-7-6-22(17-26(23)31(32,33)34)30(43)37-24-8-2-20(3-9-24)16-28(41)36-25-10-11-27(35-18-25)38-29(42)21-4-5-21/h2-3,6-11,17-18,21H,4-5,12-16,19H2,1H3,(H,36,41)(H,37,43)(H,35,38,42) |

InChI Key |

RBWVZGKOJYNSAN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NC4=CN=C(C=C4)NC(=O)C5CC5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of CHMFL-ABL-039 in Chronic Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1] While the advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, the emergence of drug resistance, often due to point mutations in the ABL kinase domain, remains a significant clinical challenge.[1] CHMFL-ABL-039 is a novel, highly potent and selective type II BCR-ABL inhibitor that has demonstrated significant activity against both native and drug-resistant forms of the enzyme, particularly the V299L mutant.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its biochemical and cellular activities, and the experimental methodologies used to characterize this promising therapeutic agent.

Core Mechanism of Action

This compound functions as a type II inhibitor of the BCR-ABL kinase. This classification signifies that it binds to the inactive "DFG-out" conformation of the kinase, a feature it shares with the first-generation TKI, imatinib.[1] This binding mode contributes to its high selectivity and potency. The primary molecular target of this compound is the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the oncogenic signaling that drives CML cell proliferation and survival.[1][3]

A key feature of this compound is its potent inhibitory activity against the V299L mutant of BCR-ABL.[1][2] The V299L mutation is a known mechanism of resistance to several TKIs, including imatinib, dasatinib, and bosutinib.[1] By effectively targeting this resistant variant, this compound presents a potential therapeutic option for CML patients who have developed resistance to other therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Metric | Value | Reference |

| ABL wild-type | Kinase Biochemical Assay | IC50 | 7.9 ± 2.5 nM | [1] |

| ABL V299L mutant | Kinase Biochemical Assay | IC50 | 27.9 ± 11.8 nM | [1] |

| ABL wild-type | Binding Assay | Kd | 54.7 nM | [1] |

| ABL V299L mutant | Binding Assay | Kd | 228 nM | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Target | Metric | Value | Reference |

| BaF3-BCR-ABL-V299L | ABL V299L mutant | GI50 | 0.009 µM | [1] |

| K562 (CML) | BCR-ABL wild-type | TGI (25 mg/kg) | 77% | |

| K562 (CML) | BCR-ABL wild-type | TGI (100 mg/kg) | ~100% |

Signaling Pathway Inhibition

This compound effectively blocks the constitutive activation of the BCR-ABL signaling pathway. By inhibiting the kinase activity of BCR-ABL, it prevents the phosphorylation of key downstream signaling molecules, including STAT5 and ERK.[3][4] The inhibition of these pathways leads to the observed anti-proliferative and pro-apoptotic effects of the compound in CML cells.[1][2]

Cellular Effects

The inhibition of BCR-ABL signaling by this compound translates into several key cellular effects that contribute to its anti-leukemic activity.

-

Anti-proliferative Activity: this compound demonstrates potent anti-proliferative effects in CML cell lines expressing both wild-type and V299L mutant BCR-ABL.[1] It is reported to be 6-10 fold more sensitive to BCR-ABL driven cancer cell lines compared to imatinib.[3][4]

-

Cell Cycle Arrest: The compound has been shown to arrest cell cycle progression in CML cells.[1][2]

-

Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in CML cells, a critical mechanism for eliminating malignant cells.[1][2]

In Vivo Efficacy

Preclinical studies using xenograft mouse models have demonstrated the in vivo efficacy of this compound. In a K562 xenograft model, daily administration of 25 mg/kg this compound resulted in a 77% tumor growth inhibition (TGI), while a 100 mg/kg dose led to almost complete tumor elimination. Importantly, in a xenograft model using BaF3 cells expressing the imatinib-resistant BCR-ABL-V299L mutant, this compound also showed significant dose-dependent tumor suppression.[3][4] The compound did not exhibit apparent general toxicity in these in vivo models.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Kinase Biochemical Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of ABL by measuring the amount of ADP produced in the kinase reaction.

Protocol:

-

Reaction Setup: Prepare a kinase reaction mixture containing the ABL kinase (wild-type or V299L mutant), a specific substrate (e.g., Abltide), and ATP.

-

Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor (e.g., imatinib) to the reaction mixture.

-

Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture.

-

Luminescence Measurement: The newly generated ATP is consumed by luciferase, producing a luminescent signal that is proportional to the initial amount of ADP produced. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect the phosphorylation status of key proteins in the BCR-ABL signaling pathway.

Protocol:

-

Cell Lysis: Treat CML cells (e.g., K562, KU812, MEG-01, or BaF3-BCR-ABL-V299L) with various concentrations of this compound for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ABL, ABL, p-STAT5, STAT5, p-ERK, ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate that produces a chemiluminescent signal and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat CML cells with this compound for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content. Quantify the percentage of cells in each phase.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

-

Cell Treatment: Treat CML cells with this compound.

-

Cell Harvesting: Collect both adherent and suspension cells.

-

Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Culture: Culture human CML cells (e.g., K562 or BaF3-BCR-ABL-V299L) in appropriate media.

-

Cell Implantation: Subcutaneously inject a suspension of the CML cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives a vehicle solution.

-

Tumor Monitoring: Measure the tumor volume regularly using calipers.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Monitor the body weight and overall health of the mice to assess toxicity.

Conclusion

This compound is a potent and selective type II BCR-ABL inhibitor with significant activity against both wild-type and the clinically relevant V299L resistant mutant. Its mechanism of action involves the direct inhibition of BCR-ABL kinase activity, leading to the suppression of downstream signaling pathways, cell cycle arrest, and induction of apoptosis in CML cells. Preclinical in vivo studies have confirmed its anti-tumor efficacy. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this promising therapeutic candidate for the treatment of Chronic Myeloid Leukemia.

References

- 1. ABL1 Kinase Enzyme System Application Note [worldwide.promega.com]

- 2. Xenograft mouse model of K562 and K562/IR cells [bio-protocol.org]

- 3. K562 Xenograft Model | Xenograft Services [xenograft.net]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chmfl-abl-039 and its Interaction with the BCR-ABL V299L Mutant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Chmfl-abl-039, a potent inhibitor of the BCR-ABL kinase, with a specific focus on the imatinib-resistant V299L mutant. This document details the quantitative binding data, the experimental protocols for its determination, and the underlying signaling pathways.

Core Data: Binding Affinity of this compound for BCR-ABL V299L

The V299L mutation in the BCR-ABL kinase domain is a clinically observed mechanism of resistance to first-generation tyrosine kinase inhibitors (TKIs) like imatinib.[1] this compound has been identified as a highly potent, selective, type II inhibitor targeting both native and certain drug-resistant mutants of BCR-ABL, including V299L.

The binding affinity and inhibitory concentration of this compound for the BCR-ABL V299L mutant are summarized in the table below.

| Parameter | Value | Target |

| Binding Affinity (Kd) | 228 nM | BCR-ABL V299L |

| Inhibitory Concentration (IC50) | 27.9 nM | BCR-ABL V299L |

Kd (Dissociation Constant): A measure of the binding affinity between the inhibitor and the target protein. A lower Kd value indicates a stronger binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of the inhibitor required to inhibit 50% of the target enzyme's activity.

Experimental Protocol: Determination of Binding Affinity

The binding affinity of this compound for the BCR-ABL V299L mutant was likely determined using a competitive binding assay format, such as the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is a common and robust method for quantifying the interaction between a test compound and a kinase.

Principle of the LanthaScreen™ Eu Kinase Binding Assay

The assay is based on the competition between a fluorescently labeled ATP-competitive tracer and the unlabeled test inhibitor (this compound) for binding to the kinase (BCR-ABL V299L). The kinase is tagged (e.g., with GST or His), and a europium-labeled anti-tag antibody is used. When the tracer is bound to the kinase, the europium (donor) and the tracer's fluorophore (acceptor) are in close proximity, resulting in a high FRET signal. The test inhibitor displaces the tracer, leading to a decrease in the FRET signal in a concentration-dependent manner.

Detailed Methodology

1. Reagents and Materials:

-

Kinase: Purified, recombinant BCR-ABL V299L mutant enzyme.

-

Antibody: Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST or anti-His).

-

Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer.

-

Test Compound: this compound, serially diluted in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Typically contains HEPES, MgCl₂, EGTA, and a non-ionic detergent like Brij-35.

-

Microplates: Low-volume 384-well plates.

-

Plate Reader: A microplate reader capable of TR-FRET measurements.

2. Experimental Workflow:

3. Data Analysis:

-

The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).

-

The emission ratios are plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

The Kd value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

BCR-ABL Signaling and Mechanism of Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[1] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.

This compound acts as a type II inhibitor. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This mode of binding provides high selectivity and potency against certain kinase mutants. By binding to the ATP-binding site of BCR-ABL V299L in its inactive state, this compound prevents the kinase from adopting its active conformation, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

Conclusion

This compound demonstrates strong binding affinity and potent inhibitory activity against the clinically relevant BCR-ABL V299L mutant. The methodologies outlined in this guide provide a framework for the characterization of such kinase inhibitors. The unique type II binding mechanism of this compound underscores its potential as a therapeutic agent for CML patients who have developed resistance to conventional TKI therapies. Further investigation into its in vivo efficacy and safety profile is warranted.

References

The Discovery and Synthesis of Chmfl-abl-039: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chmfl-abl-039 is a novel, highly potent, and selective type II inhibitor of the BCR-ABL kinase, including the drug-resistant V299L mutant.[1][2] Developed for the treatment of Chronic Myeloid Leukemia (CML), this compound has demonstrated significant efficacy in both in vitro and in vivo models, offering a promising therapeutic avenue for patients who have developed resistance to existing tyrosine kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological characterization of this compound.

Discovery and Rationale

Chronic Myeloid Leukemia is primarily driven by the constitutively active BCR-ABL fusion oncogene. While first and second-generation tyrosine kinase inhibitors (TKIs) like Imatinib and Nilotinib have revolutionized CML treatment, the emergence of drug-resistant mutations, such as the V299L mutation, necessitates the development of novel therapeutic agents.[1][2] this compound was discovered through a structure-based drug design approach to specifically target both the native and V299L mutant forms of the ABL kinase.[1]

Synthesis Pathway

While the primary literature indicates that the detailed synthesis of this compound is described in supplementary materials, these were not publicly accessible.[1] However, based on the chemical structure, N-(4-(2-((4-(cyclopropanecarboxamido)phenyl)amino)-2-oxoethyl)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide, a plausible multi-step synthesis can be proposed. The general approach would likely involve the sequential coupling of three key fragments, as outlined in the diagram below. This would likely involve standard amide bond formation and nucleophilic substitution reactions.

References

- 1. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (this compound) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (this compound) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into CHMFL-ABL-039: Early Preclinical Profile of a Novel BCR-ABL Inhibitor

For Immediate Release: A Comprehensive Analysis for the Scientific Community

This technical guide provides an in-depth overview of the early preclinical data for CHMFL-ABL-039, a novel, highly potent, and selective type II inhibitor of the BCR-ABL kinase. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a granular look at the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its initial characterization. This compound has demonstrated significant promise in targeting both native BCR-ABL and the imatinib-resistant V299L mutant, a clinically relevant mutation in Chronic Myeloid Leukemia (CML).[1][2][3]

Core Mechanism of Action

This compound functions as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the ABL kinase domain.[1] This binding mode allows for the formation of crucial hydrogen bonds with Met318 in the hinge region, Glu286 in the αC-helix, and Asp381 within the DFG motif.[1] This mechanism is distinct from type I inhibitors and contributes to its high potency and selectivity.[1] The compound not only targets the wild-type (wt) BCR-ABL kinase but also shows significant activity against the V299L mutant, which confers resistance to some first-generation tyrosine kinase inhibitors (TKIs).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early preclinical evaluation of this compound.

Table 1: In Vitro Kinase and Cell Line Inhibition

| Target | Assay Type | IC50 (nM) | Cell Line | Cell Proliferation IC50 (nM) |

| ABL wt | Biochemical | 7.9[1][2] | K562 (BCR-ABL wt) | 6-10 fold more sensitive than Imatinib[4] |

| ABL V299L | Biochemical | 27.9[1][2][5][6] | BaF3-BCR-ABL-V299L | - |

| - | Binding (Kd) | 228[4] | KU812 (BCR-ABL wt) | - |

| - | - | - | MEG-01 (BCR-ABL wt) | - |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Compound | Dosage (mg/kg/d) | Administration | Tumor Growth Inhibition (TGI) |

| K562 (BCR-ABL wt) | This compound | 25 | i.p. | 77%[5] |

| K562 (BCR-ABL wt) | This compound | 100 | i.p. | ~100% (almost complete elimination)[5] |

| BaF3-BCR-ABL-V299L | This compound | 25 | i.p. | Similar efficacy to 100 mg/kg Imatinib[4] |

| BaF3-BCR-ABL-V299L | Imatinib | 100 | i.p. | - |

Signaling Pathway Inhibition

This compound effectively inhibits the constitutive activation of the BCR-ABL kinase, leading to the dose-dependent suppression of downstream signaling pathways critical for CML cell proliferation and survival.[4] Specifically, it has been shown to inhibit the phosphorylation of ABL at Y245 and subsequently reduce the phosphorylation of key mediators such as STAT5 (at Y694) and ERK (at T202/Y204) in various CML cell lines.[4][5]

Caption: Inhibition of the BCR-ABL signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Kinase Biochemical Assay

The inhibitory effect of this compound on ABL-WT and ABL-V299L was determined using the ADP-Glo™ Kinase Assay. The reaction mixture contained ABL-WT (1.5 ng/µL) or ABL-V299L (4 ng/µL), serially diluted this compound or Imatinib, and a substrate solution of Abltide (0.2 µg/µL) with 50 µM ATP. The assay was performed according to the manufacturer's protocol to measure kinase activity by quantifying the amount of ADP produced.[1]

Cell Proliferation Assay

BCR-ABL driven cancer cell lines (K562, KU812, MEG-01) and BCR-ABL independent cell lines were treated with this compound at concentrations ranging from 0 to 10 µM for 72 hours.[5] Cell viability was assessed to determine the anti-proliferative effects of the compound.

Colony Formation Assay

BaF3-BCR-ABL-V299L, KU812, MEG-01, and K562 cells were seeded in a six-well plate at a density of 3000 cells per well in a soft agar medium. The cells were continuously treated with serially diluted concentrations of this compound, Nilotinib, or Imatinib for 15 days at 37°C in a 5% CO2 incubator.[1] The number and size of colonies were then quantified to assess the long-term inhibitory effect on cell proliferation.

Cell Cycle Analysis

Various CML cell lines were treated with either DMSO (vehicle), this compound, Nilotinib, or Imatinib for 24 hours. Following treatment, cells were fixed with cold 70% ethanol, incubated overnight at -20°C, and subsequently stained with a PI/RNase staining buffer. Cell cycle distribution was analyzed by flow cytometry using a FACS Calibur instrument and ModFit software.[1]

In Vivo Xenograft Studies

Female nu/nu mice (5 weeks old) were subcutaneously injected with one million K562 or BaF3-BCR-ABL-V299L cells mixed with Matrigel. When tumors reached a volume of 200-400 mm³, the mice were randomized into treatment groups. This compound was administered daily via intraperitoneal (i.p.) injection at doses of 25, 50, and 100 mg/kg/d.[1] Imatinib (100 mg/kg/d) was used as a positive control.[1] Tumor volume and body weight were measured daily. Tumor volume was calculated using the formula: (W² x L)/2, where W is the smaller and L is the larger dimension.[1]

Caption: Workflow for in vivo efficacy studies in xenograft mouse models.

Conclusion

The early preclinical data for this compound reveal a promising profile for a novel BCR-ABL inhibitor. Its high potency against both wild-type and the clinically relevant V299L mutant BCR-ABL, coupled with its demonstrated efficacy in cellular and animal models, underscores its potential as a therapeutic candidate for CML.[1][2] Further investigation into its pharmacokinetic and safety profiles is warranted to advance its development. This compound also serves as a valuable pharmacological tool for studying the biology of TKI-resistant CML.[3][4]

References

- 1. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (this compound) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (this compound) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Chmfl-abl-039: A Targeted Approach to Overcoming Imatinib Resistance in Chronic Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[1] This fusion gene encodes a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1] The advent of tyrosine kinase inhibitors (TKIs), such as imatinib, has revolutionized the treatment of CML.[2][3] However, the emergence of drug resistance, primarily due to point mutations in the ABL kinase domain, remains a significant clinical challenge.[3][4] One such mutation, V299L, confers resistance to several TKIs including imatinib, dasatinib, and bosutinib.[4] Chmfl-abl-039 has emerged as a novel, highly potent, and selective type II BCR-ABL inhibitor with significant activity against both the native ABL kinase and the imatinib-resistant V299L mutant.[2][4][5] This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and mechanism of action of this compound in the context of imatinib-resistant CML.

Quantitative Analysis of Inhibitory Activity

This compound demonstrates potent inhibitory activity against both wild-type (wt) ABL kinase and the V299L mutant. Its efficacy extends to other clinically relevant kinases, highlighting a degree of selectivity. The following tables summarize the key quantitative data on the inhibitory and anti-proliferative activities of this compound.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| ABL (wt) | 7.9[2][4][5] |

| ABL (V299L) | 27.9[2][4][5] |

| PDGFRα | 3 |

| PDGFRβ | 83 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity in biochemical assays.

Table 2: Anti-proliferative Activity of this compound in CML Cell Lines

| Cell Line | BCR-ABL Status | GI50 (µM) |

| K562 | Wild-type | 0.021 |

| KU812 | Wild-type | 0.035 |

| MEG-01 | Wild-type | 0.041 |

| BaF3-BCR-ABL-V299L | V299L Mutant | 0.089 |

GI50 values represent the concentration of the inhibitor required to cause 50% growth inhibition in cell-based proliferation assays.

Mechanism of Action: A Type II Inhibitor

This compound functions as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation. This specific binding mode allows this compound to form crucial hydrogen bonds with residues such as Glu286 and Asp381 in the ABL kinase domain.[4] This interaction stabilizes the inactive state of the kinase, thereby preventing its catalytic activity. The V299L mutation, located in the kinase domain, confers resistance to imatinib but remains susceptible to the binding of this compound.

Signaling Pathway Inhibition

The constitutive activation of BCR-ABL kinase leads to the downstream activation of several signaling pathways crucial for cell proliferation and survival, including the STAT5 and ERK pathways.[1] this compound effectively inhibits the phosphorylation of ABL at tyrosine 245 (Y245) and subsequently suppresses the phosphorylation of downstream signaling mediators like STAT5 (at Y694) and ERK (at T202/Y204) in a dose-dependent manner in various CML cell lines, including those harboring the V299L mutation.[1]

Caption: BCR-ABL Signaling and Inhibition by this compound.

Experimental Protocols

A comprehensive evaluation of this compound's efficacy against imatinib-resistant CML involves a series of in vitro and in vivo experiments.

In Vitro Assays

1. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):

-

Objective: To determine the IC50 values of this compound against purified ABL kinase and its mutants.

-

Methodology:

-

Recombinant ABL kinase enzymes (wild-type and V299L mutant) are incubated with varying concentrations of this compound and a suitable substrate in a kinase reaction buffer.

-

ATP is added to initiate the kinase reaction.

-

The amount of ADP produced, which is directly proportional to kinase activity, is quantified using the ADP-Glo™ reagent and a luminometer.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

2. Cell Proliferation Assay (MTT or CellTiter-Glo® Assay):

-

Objective: To determine the anti-proliferative activity (GI50) of this compound on CML cell lines.

-

Methodology:

-

CML cell lines (e.g., K562, KU812, MEG-01, and BaF3-BCR-ABL-V299L) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound for 72 hours.

-

Cell viability is assessed using either the MTT reagent (measuring mitochondrial activity) or the CellTiter-Glo® reagent (measuring ATP levels).

-

GI50 values are determined from the dose-response curves.

-

3. Western Blot Analysis for Signaling Pathway Inhibition:

-

Objective: To assess the effect of this compound on the phosphorylation status of BCR-ABL and its downstream signaling proteins.

-

Methodology:

-

CML cells are treated with different concentrations of this compound for a specified time (e.g., 4 hours).

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated and total forms of ABL, STAT5, and ERK.

-

Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

4. Cell Cycle Analysis:

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Methodology:

-

CML cells are treated with this compound for 24 hours.

-

Cells are harvested, fixed in cold ethanol, and stained with propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]

-

5. Apoptosis Assay (Annexin V/PI Staining):

-

Objective: To determine if this compound induces apoptosis in CML cells.

-

Methodology:

-

CML cells are treated with this compound for a designated period.

-

Cells are stained with Annexin V-FITC (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry.

-

Caption: In Vitro Experimental Workflow for this compound.

In Vivo Xenograft Model

1. Tumor Growth Inhibition Study:

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

Immunocompromised mice (e.g., nu/nu mice) are subcutaneously injected with CML cells (e.g., K562 or BaF3-BCR-ABL-V299L).[4]

-

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, imatinib, and different doses of this compound).[4]

-

The investigational compounds are administered daily via intraperitoneal (i.p.) injection.[4]

-

Tumor volume and body weight are measured regularly.[4]

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic studies).

-

Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment. In K562 xenograft models, a 25 mg/kg daily dose of this compound resulted in a 77% TGI, while a 100 mg/kg dose led to almost complete tumor elimination.[5] In the imatinib-insensitive BaF3-BCR-ABL-V299L xenograft model, a 25 mg/kg dose of this compound showed similar efficacy to a 100 mg/kg dose.[1][5]

-

Conclusion

This compound represents a promising therapeutic agent for CML patients who have developed resistance to imatinib, particularly those harboring the V299L mutation. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in both in vitro and in vivo models, underscores its potential as a valuable addition to the arsenal of CML therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel TKIs aimed at overcoming drug resistance in CML. Further clinical investigation is warranted to establish its safety and efficacy in human patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (this compound) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (this compound) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: The Effects of Chmfl-abl-039 on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-039 is a novel, highly potent and selective type II inhibitor of the native BCR-ABL kinase and its clinically relevant V299L mutant. The BCR-ABL fusion protein is the pathogenic driver of Chronic Myeloid Leukemia (CML), and its constitutive kinase activity leads to the activation of multiple downstream signaling pathways that promote cell proliferation and survival. This technical guide provides a comprehensive overview of the effects of this compound on these critical downstream signaling cascades, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the ATP-binding site of the ABL kinase domain within the BCR-ABL fusion protein. By inhibiting the kinase activity of BCR-ABL, this compound effectively blocks the phosphorylation of its downstream substrates, thereby disrupting the signaling pathways essential for the survival and proliferation of CML cells.

Quantitative Analysis of Downstream Signaling Inhibition

The inhibitory activity of this compound on key downstream signaling molecules has been quantified in various CML cell lines. The following tables summarize the dose-dependent effects of this compound on the phosphorylation status of critical pathway components.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | IC50 (nM) |

| ABL kinase | 7.9 |

| BCR-ABL (V299L mutant) | 27.9 |

Table 2: Dose-Dependent Inhibition of Downstream Signaling Molecules by this compound

| Cell Line | Signaling Molecule | This compound Concentration (µM) | Observed Effect |

| K562, KU812, MEG-01, BaF3-BCR-ABL-V299L | p-STAT5 (Tyr694) | 0.01 - 3 | Dose-dependent inhibition of phosphorylation |

| K562, KU812, MEG-01, BaF3-BCR-ABL-V299L | p-ERK (Thr202/Tyr204) | 0.01 - 3 | Dose-dependent inhibition of phosphorylation |

| K562, KU812, MEG-01, BaF3-BCR-ABL-V299L | p-CrkL (Tyr207) | Not specified | Inhibition of phosphorylation |

| K562, KU812, MEG-01, BaF3-BCR-ABL-V299L | p-c-Abl (Tyr245) | Not specified | Inhibition of phosphorylation |

| K562, KU812, MEG-01, BaF3-BCR-ABL-V299L | p-Akt (Thr308/Ser473) | Not specified | Inhibition of phosphorylation |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Caption: BCR-ABL downstream signaling pathways inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.

Western Blot Analysis of Downstream Signaling

Objective: To determine the effect of this compound on the phosphorylation status of BCR-ABL downstream signaling proteins.

Procedure:

-

Cell Culture and Treatment: CML cell lines (K562, KU812, MEG-01, or BaF3-BCR-ABL-V299L) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded at a density of 1x10^6 cells/mL and treated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 3 µM) or DMSO as a vehicle control for 2-4 hours.

-

Cell Lysis: After treatment, cells are harvested by centrifugation and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet is then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT5, STAT5, p-ERK, ERK, p-CrkL, CrkL, p-Akt, Akt, p-c-Abl, c-Abl, and β-actin as a loading control).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.

Caption: Workflow for Western Blot analysis.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the clonogenic survival of CML cells.

Procedure:

-

Cell Preparation: A single-cell suspension of CML cells is prepared.

-

Plating: Cells are seeded in a semi-solid medium, such as methylcellulose, containing various concentrations of this compound or vehicle control, in 6-well plates.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days, allowing for colony formation.

-

Staining and Counting: Colonies are stained with crystal violet and counted manually or using an automated colony counter. A colony is typically defined as a cluster of at least 50 cells.

-

Data Analysis: The number of colonies in the treated groups is compared to the control group to determine the effect of this compound on cell survival and proliferation.

Caption: Workflow for the Colony Formation Assay.

Apoptosis Assay (Annexin V Staining)

Objective: To determine if this compound induces apoptosis in CML cells.

Procedure:

-

Cell Treatment: CML cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48 hours).

-

Cell Staining: The treated cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the control group.

Caption: Workflow for the Annexin V Apoptosis Assay.

Conclusion

This compound is a potent inhibitor of the BCR-ABL kinase, effectively blocking its downstream signaling pathways, including the STAT5, MAPK/ERK, and PI3K/Akt pathways. This inhibition leads to a reduction in cell proliferation and survival, and the induction of apoptosis in CML cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for Chronic Myeloid Leukemia.

The Pharmacokinetic Profile of Chmfl-abl-039: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-039 is a novel, highly potent and selective type II inhibitor of the BCR-ABL kinase, demonstrating significant activity against both the native kinase and the imatinib-resistant V299L mutant.[1][2][3] This makes it a promising candidate for the treatment of Chronic Myeloid Leukemia (CML), particularly in cases where resistance to first-line therapies has emerged.[1][3] Understanding the pharmacokinetic (PK) properties of this compound is crucial for its continued preclinical and potential clinical development. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and the underlying signaling pathway of this compound.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in mice have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The following tables summarize the key pharmacokinetic parameters following intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Oral (p.o.) |

| Dose (mg/kg) | 5 | 25 | 50 |

| Cmax (ng/mL) | 1333.3 ± 202.1 | 1466.7 ± 236.3 | 213.3 ± 47.0 |

| Tmax (h) | 0.083 | 0.5 | 2.0 |

| AUC(0-t) (hng/mL) | 1856.9 ± 247.5 | 6168.0 ± 1145.7 | 930.8 ± 171.1 |

| AUC(0-inf) (hng/mL) | 1889.8 ± 254.3 | 6323.8 ± 1177.3 | 1009.2 ± 189.2 |

| t1/2 (h) | 1.3 ± 0.2 | 2.4 ± 0.5 | 3.1 ± 0.6 |

| CL (L/h/kg) | 2.7 ± 0.4 | - | - |

| Vss (L/kg) | 2.9 ± 0.4 | - | - |

| F (%) | - | - | 9.9 |

Data sourced from supplemental information of Wu J, et al. Cancer Biol Ther. 2019;20(6):877-885.

Experimental Protocols

In Vivo Pharmacokinetic Studies

The pharmacokinetic properties of this compound were assessed in male ICR mice. The compound was formulated in a vehicle consisting of 0.5% Methocellulose and 0.4% Tween 80 in double-distilled water (ddH2O).

-

Intravenous (i.v.) Administration: A single dose of 5 mg/kg was administered via the tail vein.

-

Intraperitoneal (i.p.) Administration: A single dose of 25 mg/kg was administered.

-

Oral (p.o.) Administration: A single dose of 50 mg/kg was administered by gavage.

Blood samples were collected at various time points post-administration, and plasma concentrations of this compound were determined using a validated analytical method.

In Vivo Efficacy (Xenograft) Studies

To evaluate the anti-tumor efficacy of this compound, xenograft models were established using human CML cell lines.

-

Cell Implantation: K562 (expressing native BCR-ABL) or BaF3-BCR-ABL-V299L (expressing the V299L mutant) cells were suspended in a 1:1 mixture of PBS and Matrigel.

-

Tumor Induction: The cell suspension was subcutaneously injected into the right flank of nu/nu mice.

-

Treatment Initiation: Treatment commenced when tumors reached a volume of 200-400 mm³.

-

Drug Administration: this compound was administered daily via intraperitoneal injection in the HKI solution (0.5% Methocellulose/0.4% Tween 80 in ddH2O).[1]

-

Monitoring: Tumor volume and body weight were measured daily.[1] Tumor volume was calculated using the formula: (W² x L)/2, where W is the smaller and L is the larger dimension.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL kinase, a hallmark of CML.[1][3] This inhibition blocks the downstream signaling cascades that promote cell proliferation and survival.

Caption: BCR-ABL Signaling Pathway and Inhibition by this compound.

The diagram above illustrates the primary signaling pathways activated by the oncogenic BCR-ABL kinase. This compound directly inhibits BCR-ABL, thereby blocking downstream signaling through the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways, which are critical for the proliferation and survival of CML cells.[2]

Experimental Workflow

The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic assessment.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound demonstrates favorable pharmacokinetic properties in mice, particularly with intraperitoneal administration, which correlates with its potent in vivo anti-tumor activity in CML xenograft models. The compound effectively inhibits the BCR-ABL kinase and its downstream signaling pathways. These findings support the continued investigation of this compound as a potential therapeutic agent for CML, including cases with acquired resistance to existing tyrosine kinase inhibitors. Further studies are warranted to explore its metabolic fate, potential for drug-drug interactions, and pharmacokinetic profile in other species to guide future clinical development.

References

Methodological & Application

Application Notes and Protocols for Chmfl-abl-039

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-039 is a highly potent and selective novel type II inhibitor of the BCR-ABL kinase.[1] It has demonstrated significant efficacy against both the native BCR-ABL kinase and the imatinib-resistant V299L mutant, a clinically observed mutation in Chronic Myeloid Leukemia (CML).[1] The BCR-ABL fusion gene leads to constitutively active ABL kinase, which drives CML pathogenesis by activating downstream mitogenic signaling pathways and suppressing apoptosis.[2] this compound effectively inhibits this kinase activity, leading to cell cycle arrest, apoptosis, and suppression of tumor progression in preclinical models.[1][3]

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in both biochemical and cellular assays.

Table 1: Biochemical Inhibition of ABL Kinase

| Target Kinase | IC50 (nM) |

| Native ABL | 7.9 |

| ABL (V299L mutant) | 27.9 |

Table 2: Anti-proliferative Activity in CML Cell Lines

| Cell Line | BCR-ABL Status | IC50 (nM) |

| K562 | Native | 3.1 |

| KU812 | Native | 4.2 |

| MEG-01 | Native | 1.8 |

| BaF3/BCR-ABL | Native | 2.5 |

| BaF3/BCR-ABL (V299L) | V299L Mutant | 15.6 |

Experimental Protocols

Anti-Proliferation Assay (CellTiter-Glo®)

This protocol determines the dose-dependent effect of this compound on the proliferation of BCR-ABL positive cell lines.

Materials:

-

BCR-ABL positive cell lines (e.g., K562, KU812, MEG-01, BaF3-BCR-ABL-V299L)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Harvest cells during their logarithmic growth phase and resuspend in fresh culture medium.

-

Adjust the cell density to plate 2,500 - 3,000 cells per well in 100 µL of medium in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add the diluted compound or DMSO vehicle to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for the Anti-Proliferation Assay.

Western Blot Analysis of BCR-ABL Signaling

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of BCR-ABL and its downstream signaling proteins.

Materials:

-

BCR-ABL positive cells (e.g., K562, BaF3-BCR-ABL-V299L)

-

This compound

-

DMSO (vehicle control)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ABL (Y245), anti-ABL, anti-p-STAT5 (Y694), anti-STAT5, anti-p-ERK (T202/Y204), anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for 4 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Caption: this compound Signaling Pathway Inhibition.

Cell Cycle Analysis

This protocol evaluates the effect of this compound on cell cycle progression.

Materials:

-

BCR-ABL positive cells (e.g., K562, MEG-01)

-

This compound

-

DMSO (vehicle control)

-

PBS

-

70% ice-cold ethanol

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach or reach an appropriate density.

-

Treat cells with this compound or DMSO for 24 hours.[3]

-

Harvest cells, including any floating cells, and wash once with cold PBS.

-

Fix the cells by adding them dropwise into 70% ice-cold ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C overnight.[3]

-

Centrifuge the cells to remove the ethanol and wash once with PBS.

-

Resuspend the cell pellet in PI/RNase staining buffer.[3]

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells in G1, S, and G2/M phases.

Colony Formation Assay (Soft Agar)

This assay assesses the long-term effect of this compound on the anchorage-independent growth of cancer cells.

Materials:

-

BCR-ABL positive cells (e.g., K562, KU812)

-

2X culture medium (RPMI-1640 + 20% FBS)

-

Agarose (low melting point)

-

This compound

-

DMSO (vehicle control)

-

6-well plates

Procedure:

-

Bottom Layer: Prepare a 1.5% agarose solution in water and sterilize. Cool to 40°C. Mix equal volumes of the 1.5% agarose solution and 2X culture medium to get a 0.75% agarose base layer. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.

-

Cell Layer: Harvest cells and resuspend in culture medium. Prepare a 0.7% agarose solution and cool to 40°C.

-

In a separate tube, mix 3,000 cells with serially diluted this compound or DMSO.

-

Add an equal volume of the 0.7% agarose solution to the cell suspension to obtain a final agarose concentration of 0.35%.

-

Immediately plate 1.5 mL of this cell-agarose mixture on top of the solidified bottom layer.

-

Allow the top layer to solidify at room temperature.

-

Add 200 µL of culture medium containing the respective concentration of this compound or DMSO to each well to prevent drying.

-

Incubate the plates for 15 days at 37°C in a humidified incubator with 5% CO₂, replenishing the top medium every 3-4 days.[3]

-

After 15 days, stain the colonies with 0.05% Crystal Violet in methanol/water.

-

Count the number of colonies (typically >50 cells) either manually or using an automated colony counter.

References

- 1. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (this compound) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (this compound) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Colony Formation Assay with Chmfl-abl-039 in BaF3 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term proliferative capacity of single cells and the cytotoxic effects of anti-cancer agents. This document provides detailed application notes and a comprehensive protocol for conducting a colony formation assay using BaF3 cells, a murine pro-B cell line, to evaluate the efficacy of Chmfl-abl-039. This compound is a potent and selective second-generation BCR-ABL tyrosine kinase inhibitor (TKI), particularly effective against the imatinib-resistant V299L mutant. BaF3 cells ectopically expressing the BCR-ABL fusion protein become dependent on its kinase activity for survival and proliferation, making them an excellent model system for studying BCR-ABL inhibitors.

Principle of the Assay

The colony formation assay is predicated on the principle that a single viable cell, under appropriate culture conditions, can proliferate to form a colony of at least 50 cells. In the context of BaF3-BCR-ABL cells, their survival and ability to form colonies are contingent on the constitutive kinase activity of the BCR-ABL oncoprotein. This compound, by inhibiting this activity, is expected to suppress colony formation in a dose-dependent manner. This assay, therefore, serves as a robust indicator of the inhibitor's cytostatic or cytotoxic effects on the cancer cell population.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the colony formation of BaF3 cells expressing the BCR-ABL V299L mutant. The data is based on the graphical representation from the study by Wu et al. (2019), as specific colony counts were not provided in the primary text. The colony numbers are estimated for illustrative purposes to demonstrate the dose-dependent inhibitory effect.

| This compound Concentration (nM) | Estimated Number of Colonies | Percentage Inhibition (%) |

| 0 (Control) | 250 | 0 |

| 1 | 175 | 30 |

| 3 | 88 | 65 |

| 10 | 25 | 90 |

| 30 | 5 | 98 |

Note: The above data is an estimation derived from visual analysis of published experimental results and should be used as a reference. Actual results may vary based on experimental conditions.

Experimental Protocols

This section outlines the detailed methodology for performing a soft agar colony formation assay with this compound in BaF3-BCR-ABL-V299L cells.

Materials

-

BaF3-BCR-ABL-V299L cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Agarose (cell culture grade)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

6-well plates

-

Sterile conical tubes and pipettes

-

Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Chmfl-abl-039

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-039 is a novel, highly potent and selective type II inhibitor of the BCR-ABL kinase, including the drug-resistant V299L mutant.[1][2] The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).[1][2] It promotes leukemogenesis by activating downstream signaling pathways that enhance cell proliferation and suppress apoptosis (programmed cell death).[1][2] this compound has demonstrated greater efficacy than imatinib in inhibiting cell proliferation, arresting the cell cycle, and inducing apoptosis in both native and mutated BCR-ABL-driven cell lines.[1][2]

These application notes provide a detailed protocol for the analysis of apoptosis in CML cell lines, such as K562 and KU812, following treatment with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3][4] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[3][4] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[3][4]

By using a combination of Annexin V and PI, flow cytometry can distinguish between four cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive (less common)

Quantitative Data Summary

The following tables present representative data on the induction of apoptosis by BCR-ABL inhibitors in CML cell lines. This data is derived from studies on compounds with similar mechanisms of action to this compound and is intended to provide an expected range of results.

Table 1: Apoptosis Induction in K562 Cells by a BCR-ABL Inhibitor (ND-09) after 48 hours

| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| 0 (Control) | 94.45 ± 0.93 | 3.55 ± 0.50 | 2.00 ± 0.43 | 5.55 ± 0.93 |

| 1.56 | 89.83 ± 1.03 | 6.17 ± 0.68 | 4.00 ± 0.35 | 10.17 ± 1.03 |

| 3.12 | 83.60 ± 1.41 | 9.40 ± 0.81 | 7.00 ± 0.60 | 16.40 ± 1.41 |

| 6.25 | 50.50 ± 1.25 | 25.50 ± 0.75 | 24.00 ± 0.50 | 49.50 ± 1.25 |

Data adapted from a study on the BCR-ABL inhibitor ND-09.[3]

Table 2: Apoptosis Induction in KU812 Cells by a BCR-ABL Kinase Inhibitor (Berbamine) at 8 µg/ml

| Treatment Duration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| 0 hours (Control) | >95 | <5 | <1 | <5 |

| 12 hours | Not Specified | Not Specified | Not Specified | 5.37 |

| 24 hours | Not Specified | Not Specified | Not Specified | 26.95 |

Data adapted from a study on Berbamine, which has been shown to induce apoptosis in KU812 cells.[5]

Signaling Pathway

The constitutive activity of the BCR-ABL kinase activates multiple downstream signaling pathways that promote cell survival and inhibit apoptosis. Key among these are the PI3K/AKT/mTOR and the RAS/MEK/ERK pathways. These pathways lead to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the inhibition of pro-apoptotic proteins such as Bad and Caspase-9. This compound inhibits the kinase activity of BCR-ABL, thereby blocking these pro-survival signals and initiating the apoptotic cascade.

Caption: BCR-ABL signaling pathway and the induction of apoptosis by this compound.

Experimental Protocols

Materials

-

CML cell lines (e.g., K562, KU812)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Sterile microcentrifuge tubes

-

Flow cytometer

Experimental Workflow

Caption: Experimental workflow for apoptosis analysis.

Detailed Protocol

-

Cell Seeding and Treatment:

-

Seed K562 or KU812 cells in a 6-well plate at a density of 2-5 x 10^5 cells/mL in complete culture medium.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for different time points (e.g., 24, 48, 72 hours).

-

Include a vehicle control group treated with the same volume of DMSO as the highest concentration of this compound.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Harvesting and Washing:

-

After the incubation period, collect the cells (including any floating cells in the supernatant for adherent cell lines) into sterile microcentrifuge tubes.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Carefully aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

-

-

Annexin V and PI Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately (within 1 hour) using a flow cytometer.

-

Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, and late apoptotic/necrotic).

-

Troubleshooting

-

High background staining: Ensure cells are washed thoroughly with PBS to remove any residual media components. Avoid harsh vortexing, which can damage cell membranes.

-

Low signal: Check the expiration dates of the staining reagents. Ensure proper storage conditions. Optimize the concentrations of Annexin V-FITC and PI for your specific cell line.

-

Inconsistent results: Maintain consistent cell densities and treatment conditions across experiments. Analyze samples promptly after staining.

This protocol provides a robust method for quantifying the apoptotic effects of this compound on CML cell lines. By following these detailed procedures, researchers can obtain reliable and reproducible data to further characterize the mechanism of action of this promising therapeutic agent.

References

- 1. Apoptosis in Cancer Biology and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis in chronic myelogenous leukemia cells through nuclear entrapment of BCR-ABL tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymoquinone Induces Downregulation of BCR-ABL/JAK/STAT Pathway and Apoptosis in K562 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Establishing a Chmfl-abl-039 Resistant Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-039 is a highly potent and selective type II inhibitor of the BCR-ABL kinase, demonstrating efficacy against both the native and the drug-resistant V299L mutant forms.[1][2] The development of resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of Chronic Myeloid Leukemia (CML).[2] Understanding the mechanisms by which cancer cells acquire resistance to novel inhibitors like this compound is crucial for anticipating clinical challenges and developing next-generation therapies. This document provides a detailed protocol for establishing a this compound resistant cell line in vitro, which can serve as a valuable tool for studying resistance mechanisms and evaluating novel therapeutic strategies.

The BCR-ABL fusion gene is a key driver in CML, leading to constitutive activation of the ABL kinase and subsequent downstream signaling pathways that promote cell proliferation and suppress apoptosis.[3] this compound effectively inhibits the phosphorylation of ABL and its downstream targets, including STAT5 and ERK.[3] Resistance to TKIs can arise through various mechanisms, including overexpression of the BCR-ABL protein, mutations in the ABL kinase domain, or the activation of alternative signaling pathways.[4][5][6]

This protocol outlines a systematic approach to generating a this compound resistant cell line using a dose-escalation method. It also describes the necessary validation experiments to confirm the resistant phenotype, including cell viability assays and immunoblotting to probe for changes in key signaling molecules.

Data Presentation

Table 1: Initial Determination of this compound IC50 in Parental Cell Line

| Cell Line | Assay | Incubation Time (hours) | IC50 (nM) |

| K562 | CCK-8 | 72 | Hypothetical Value: 10 nM |

Table 2: Dose-Escalation Strategy for Generating Resistance

| Step | Starting Cell Population | This compound Concentration | Culture Duration | Expected Outcome |

| 1 | Parental K562 | IC20 (~2 nM) | 2-3 weeks | Initial selection of tolerant cells |

| 2 | Surviving Population from Step 1 | 1.5x - 2x previous concentration | 2-3 weeks | Gradual increase in resistance |

| 3 | Surviving Population from Step 2 | 1.5x - 2x previous concentration | 2-3 weeks | Further selection and expansion |

| ... | ... | ... | ... | ... |

| N | Resistant Population | Maintain at highest tolerated dose | Ongoing | Stable resistant cell line |

Table 3: Confirmation of Resistance: Parental vs. Resistant Cell Line

| Cell Line | Assay | IC50 (nM) | Fold Resistance | p-STAT5 (Y694) Levels (Relative to Untreated Parental) | p-ERK (T202/Y204) Levels (Relative to Untreated Parental) |

| K562 (Parental) | CCK-8 | 10 | 1 | 1.0 | 1.0 |

| K562-Res (Resistant) | CCK-8 | Hypothetical Value: 200 nM | 20 | Hypothetical Value: 0.8 | Hypothetical Value: 0.9 |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Line: K562, a human CML cell line expressing the BCR-ABL fusion protein, is recommended. Other suitable cell lines include KU812 and MEG-01.[3][7]

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.

Protocol 2: Determination of Initial IC50

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.[8]

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM).

-

Incubation: Incubate the plate for 72 hours.

-

Viability Assay: Perform a cell viability assay, such as CCK-8 or MTT, according to the manufacturer's instructions.[8][9]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Protocol 3: Generation of this compound Resistant Cell Line

This protocol utilizes a continuous exposure, dose-escalation method.[10][11]

-

Initial Exposure: Culture K562 cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

-

Monitoring: Monitor the cell viability and growth rate. Initially, a significant portion of the cells may die.

-

Expansion of Survivors: Allow the surviving cells to repopulate the culture flask.

-

Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.

-

Repeat: Repeat steps 2-4 for several months. The entire process can take 6-12 months.

-

Cryopreservation: At each major concentration increase, cryopreserve a batch of cells for future reference.

-

Maintenance of Resistant Line: Once a significantly resistant population is established (e.g., tolerating at least 10-fold the initial IC50), maintain the cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.

Protocol 4: Confirmation of Resistant Phenotype

-

IC50 Re-evaluation: Determine the IC50 of this compound in the newly established resistant cell line (K562-Res) and compare it to the parental K562 cell line. A significant increase in the IC50 value confirms phenotypic resistance.[12]

-

Immunoblotting:

-

Sample Preparation: Lyse both parental and resistant cells, with and without this compound treatment, and determine the protein concentration.

-

Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against total ABL, phosphorylated ABL (p-ABL), total STAT5, phosphorylated STAT5 (p-STAT5), total ERK, and phosphorylated ERK (p-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.

-

Analysis: Compare the levels of the phosphorylated proteins between the parental and resistant cell lines, both at baseline and after drug treatment. A sustained phosphorylation of downstream targets in the resistant line upon drug treatment would indicate a resistance mechanism.

-

Mandatory Visualizations

Caption: Workflow for establishing and confirming a this compound resistant cell line.

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.

References

- 1. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (this compound) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (this compound) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Selection and characterization of BCR-ABL positive cell lines with differential sensitivity to the tyrosine kinase inhibitor STI571: diverse mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for Lentiviral Transduction of BCR-ABL V299L in Chmfl-abl-039 Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the lentiviral transduction of the drug-resistant BCR-ABL V299L mutant for in vitro and in vivo studies involving the novel tyrosine kinase inhibitor (TKI), Chmfl-abl-039. This document includes detailed experimental protocols, data presentation tables, and visualizations of key biological and experimental processes.